
(1-Oxidopyridin-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxidopyridin-4-yl)(phenyl)methanone, also known as OPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1-Oxidopyridin-4-yl)(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. (1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to inhibit the production of ROS and to increase the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
(1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. (1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties. (1-Oxidopyridin-4-yl)(phenyl)methanone has also been shown to protect against oxidative stress and to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Oxidopyridin-4-yl)(phenyl)methanone in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, the limitations of using (1-Oxidopyridin-4-yl)(phenyl)methanone in lab experiments include its limited availability, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of (1-Oxidopyridin-4-yl)(phenyl)methanone, including its potential use as a drug candidate for the treatment of various diseases, its use as a building block for the synthesis of new materials with unique properties, and its use as a reagent for the preparation of various organic compounds. Further research is needed to fully understand the mechanism of action of (1-Oxidopyridin-4-yl)(phenyl)methanone and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of (1-Oxidopyridin-4-yl)(phenyl)methanone can be achieved through a multi-step process that involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form pyridine-4-yl chloride. The resulting product is then reacted with benzophenone in the presence of a base to form (1-Oxidopyridin-4-yl)(phenyl)methanone.
Aplicaciones Científicas De Investigación
(1-Oxidopyridin-4-yl)(phenyl)methanone has been studied for its potential use in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In materials science, (1-Oxidopyridin-4-yl)(phenyl)methanone has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, (1-Oxidopyridin-4-yl)(phenyl)methanone has been used as a reagent for the preparation of various organic compounds.
Propiedades
Número CAS |
14178-29-1 |
|---|---|
Nombre del producto |
(1-Oxidopyridin-4-yl)(phenyl)methanone |
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)11-6-8-13(15)9-7-11/h1-9H |
Clave InChI |
UQNSTGILJBPJQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)[O-] |
Otros números CAS |
14178-29-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



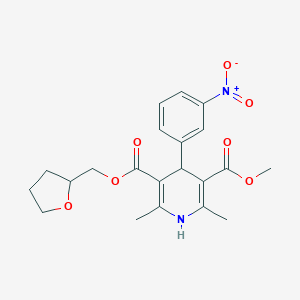
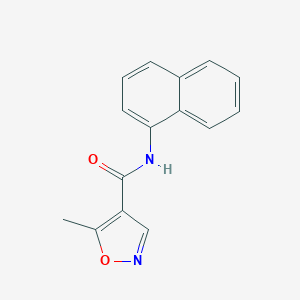
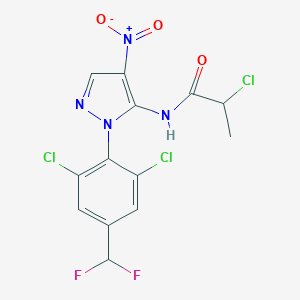
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
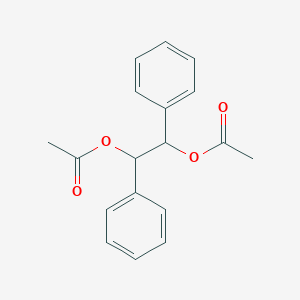


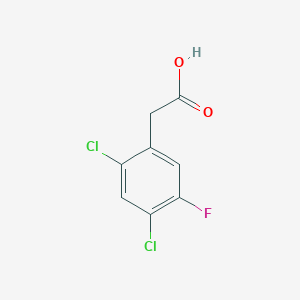
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
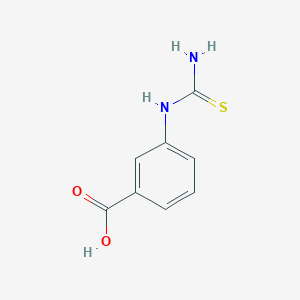



![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)